molecular formula C29H31N3O5 B12511588 3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12511588
M. Wt: 501.6 g/mol
InChI Key: ZDEKLTOYUSVJAK-UHFFFAOYSA-N
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Description

Fmoc-D-Aph(tBuCbm)-OH is a derivative of amino acids used in peptide synthesis. It is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in the synthesis of peptides due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Aph(tBuCbm)-OH typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amino acid is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of Fmoc-D-Aph(tBuCbm)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Aph(tBuCbm)-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution: Replacement of the tBuCbm group with other protecting groups or functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.

    Substitution: Various nucleophiles in organic solvents under mild conditions.

Major Products Formed

    Deprotection: The free amino acid with the Fmoc group removed.

    Coupling: Peptides with the desired sequence.

    Substitution: Amino acids with different protecting groups or functional groups.

Scientific Research Applications

Fmoc-D-Aph(tBuCbm)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.

    Biology: Study of protein-protein interactions and enzyme mechanisms.

    Medicine: Development of peptide-based drugs and therapeutic agents.

    Industry: Production of peptides for use in cosmetics, food additives, and other commercial products.

Mechanism of Action

The mechanism of action of Fmoc-D-Aph(tBuCbm)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The tBuCbm group provides additional protection to the side chain, ensuring the integrity of the peptide sequence. The removal of these protecting groups is achieved under mild conditions, preserving the structure and function of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-D-Phe-OH: Fmoc-protected phenylalanine used in the synthesis of aromatic peptides.

    Fmoc-D-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.

Uniqueness

Fmoc-D-Aph(tBuCbm)-OH is unique due to the presence of the tBuCbm group, which provides additional protection to the side chain. This makes it particularly useful in the synthesis of peptides with complex sequences and structures. The stability and ease of removal of the Fmoc group also contribute to its popularity in peptide synthesis.

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)

InChI Key

ZDEKLTOYUSVJAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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